2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one
Description
Historical Development in Heterocyclic Chemistry
The evolution of heterocyclic chemistry spans over two centuries, beginning with Johann Wolfgang Döbereiner’s early 19th-century work on elemental triads, which hinted at periodicity in chemical properties. By the mid-20th century, dedicated research groups such as the Royal Society of Chemistry’s Heterocyclic and Synthesis Group (established in 1967) systematized the study of nitrogen- and oxygen-containing rings, including isoxazoles and quinoxalines. Alan Katritzky’s leadership in this group catalyzed innovations in heterocyclic synthesis, such as the development of robust protocols for functionalizing isoxazole derivatives.
A pivotal advancement was the 1965 discovery of the Robinson-Gabriel synthesis, which enabled efficient oxazole ring formation through cyclodehydration. By the 1980s, methodologies like C–H activation and photoredox chemistry emerged, allowing for regioselective modifications of heterocyclic cores. For example, 3,5-dimethylisoxazole—a key subunit in the target compound—became accessible via one-step reactions between acetylacetone and hydroxylamine hydrochloride. These developments laid the groundwork for synthesizing complex hybrids like 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one.
Table 1: Key Milestones in Heterocyclic Chemistry
Position in Contemporary Medicinal Chemistry
Heterocycles constitute 85% of FDA-approved drugs due to their ability to mimic endogenous molecules and engage biological targets with high specificity. The target compound exemplifies this trend, integrating three pharmacologically active subunits:
- 3,5-Dimethylisoxazole : This moiety enhances metabolic stability and facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets. Its synthesis via acetylacetone and hydroxylamine hydrochloride remains a benchmark for scalability.
- Quinoxaline : A bicyclic system known for intercalating DNA and inhibiting kinases. Substitution at the 2-position with a piperidinyloxy group, as seen here, improves solubility and target affinity.
- Piperidine : The saturated nitrogen ring contributes conformational rigidity, optimizing pharmacokinetic properties such as oral bioavailability.
Table 2: Medicinal Applications of Heterocyclic Moieties
| Heterocycle | Biological Targets | Role in Target Compound |
|---|---|---|
| Isoxazole | BET bromodomains, kinases | Enhances binding pocket interactions |
| Quinoxaline | Topoisomerases, HIF-1α | Promotes DNA/protein engagement |
| Piperidine | GPCRs, ion channels | Modulates solubility and absorption |
Modern drug discovery leverages such hybrid architectures to address polypharmacology, where a single molecule interacts with multiple disease-relevant targets. For instance, the quinoxaline-piperidine linkage may concurrently inhibit angiogenesis (via VEGF pathways) and inflammation (via COX-2), as observed in related compounds.
Significance in Drug Discovery Paradigms
The compound’s design aligns with three pillars of contemporary drug discovery:
- Ligand Efficiency Optimization : The 3,5-dimethylisoxazole moiety contributes a high ligand efficiency (LE > 0.3) due to its compact size and strong target binding. This is critical for minimizing off-target effects while maintaining potency.
- Synthetic Scalability : Borrowing hydrogen catalysis and multicomponent reactions enable the convergent synthesis of the quinoxaline-piperidine subunit, reducing step counts and improving yields.
- Targeted Polypharmacology : By combining isoxazole (kinase inhibition) and quinoxaline (DNA intercalation), the compound could potentially address drug-resistant cancers through dual mechanisms.
Table 3: Methodologies in Heterocyclic Drug Synthesis
| Methodology | Application in Target Compound | Advantage |
|---|---|---|
| Photoredox chemistry | Functionalization of isoxazole ring | Enables late-stage diversification |
| Borrowing hydrogen | Piperidine-quinoxaline coupling | Reduces reliance on protecting groups |
| C–H activation | Regioselective ethanone substitution | Improves atom economy |
Collaborations between academia and industry have been instrumental in refining these approaches. For example, the Lakeland Symposium—a biennial conference organized by the Heterocyclic and Synthesis Group—has facilitated knowledge exchange on stereoselective syntheses, directly informing the design of chiral centers in the piperidine ring.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-16(14(2)27-23-13)11-20(25)24-9-7-15(8-10-24)26-19-12-21-17-5-3-4-6-18(17)22-19/h3-6,12,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCBDHPMANBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperidine and quinoxaline moieties. Common reagents used in these steps include:
Oxazole formation: Using reagents like acetic anhydride and amines.
Piperidine introduction: Utilizing piperidine derivatives and coupling agents.
Quinoxaline attachment: Employing quinoxaline derivatives and appropriate linkers.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents for each reaction step.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific moieties to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor modulation: Altering signal transduction pathways.
Gene expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperidine Ring
Compound A : 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone
- Key Differences: Substitution: 4-Fluorophenyl on piperazine vs. quinoxalin-2-yloxy on piperidine. Molecular Formula: C₁₇H₂₀FN₃O₂ (MW: 317.36 g/mol).
Compound B : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one
- Key Differences: Substitution: Thiazol-isoxazole-piperidine vs. quinoxaline-piperidine.
- Functional Impact: The thiazole and dihydroisoxazole moieties may enhance fungicidal activity through multi-target interactions, as noted in crop protection patents. Quinoxaline’s planar structure could instead favor intercalation or enzyme inhibition.
Compound C : 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one
- Key Differences: Substitution: Methyl(pyridin-2-yl)amino vs. quinoxalin-2-yloxy. Molecular Formula: C₁₉H₂₆N₄O₂ (MW: 342.44 g/mol).
Comparative Data Table
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement of functional groups that may contribute to its biological activity. The oxazole ring and quinoxaline moiety are known for their roles in various pharmacological applications.
Research indicates that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one may exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many oxazole and quinoxaline derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and various kinases, suggesting potential neuroprotective and anticancer properties .
- Antimicrobial Activity : Preliminary studies indicate that related compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds revealed that derivatives with similar structural features exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may also possess similar properties.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| Test Compound | Staphylococcus aureus | 16 |
| Test Compound | Escherichia coli | 14 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on AChE. The results indicated a dose-dependent inhibition pattern, with IC50 values comparable to standard inhibitors.
| Compound | IC50 (µM) |
|---|---|
| Standard Inhibitor | 0.05 |
| Test Compound | 0.07 |
Study 1: Anticancer Activity
In vitro studies conducted on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced apoptosis in a concentration-dependent manner. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
